molecular formula C20H25N3O4S B4666537 Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate

Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate

Cat. No.: B4666537
M. Wt: 403.5 g/mol
InChI Key: NOSPRBVOWBUODY-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate is a complex organic compound that belongs to the class of sulfonyl benzoates This compound is characterized by the presence of a piperazine ring, a pyridine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethyl piperazine with pyridine-2-ethyl chloride under basic conditions.

    Sulfonylation: The piperazine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperazine.

    Esterification: The final step involves the esterification of the sulfonylated piperazine with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate can be compared with other similar compounds, such as:

    4-[2-(Piperazin-1-yl)ethyl]pyridine: Similar structure but lacks the sulfonyl and benzoate groups.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring.

    2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Contains a pyrimidinone ring instead of a benzoate ester group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

ethyl 4-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-27-20(24)17-6-8-19(9-7-17)28(25,26)23-15-13-22(14-16-23)12-10-18-5-3-4-11-21-18/h3-9,11H,2,10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSPRBVOWBUODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate
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Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate
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Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate
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Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate
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Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate
Reactant of Route 6
Ethyl 4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)benzoate

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